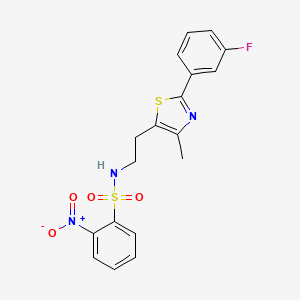
N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C18H16FN3O4S2 and its molecular weight is 421.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzenesulfonamide, commonly referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a thiazole moiety, a fluorophenyl group, and a nitrobenzene sulfonamide functional group. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 941987-13-9 |
| Molecular Formula | C₁₈H₁₆FN₃O₄S₂ |
| Molecular Weight | 421.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method.
- Nucleophilic Aromatic Substitution : Introduction of the fluorophenyl group.
- Formation of Nitrobenzene Sulfonamide : Coupling with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes or receptors. Its mechanism may involve:
- Enzyme Inhibition : Binding to active sites of target enzymes, thereby preventing substrate interaction.
- Receptor Modulation : Altering receptor activity which can lead to downstream effects in cellular signaling pathways.
Research Findings
Recent studies have demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Exhibits significant inhibitory effects against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer drug candidate.
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
Case Studies
-
Antibacterial Evaluation
- In a study evaluating the antibacterial properties of thiazole derivatives, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
-
Cytotoxicity Assessment
- A cytotoxicity assay on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced cell death with IC50 values indicating potent anticancer activity.
-
Inflammatory Response Modulation
- In vivo studies showed that administration of the compound significantly reduced levels of pro-inflammatory cytokines in models of acute inflammation, suggesting its utility in managing inflammatory conditions.
Propriétés
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S2/c1-12-16(27-18(21-12)13-5-4-6-14(19)11-13)9-10-20-28(25,26)17-8-3-2-7-15(17)22(23)24/h2-8,11,20H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXWASHDGYWTSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














